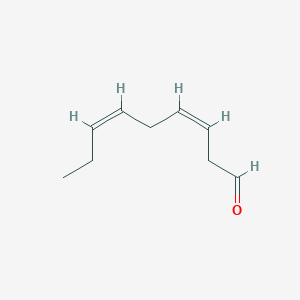

(3Z,6Z)-壬-3,6-二烯醛

描述

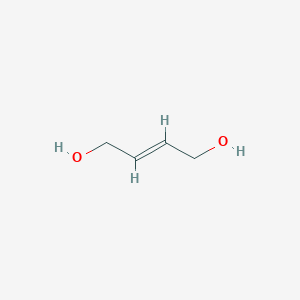

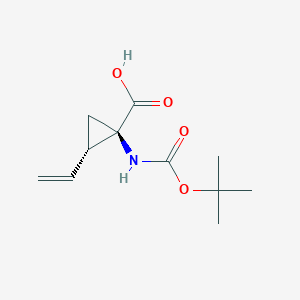

3,6-Nonadienal is a polyunsaturated fatty aldehyde.

(3Z, 6Z)-3, 6-Nonadienal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (3Z, 6Z)-3, 6-Nonadienal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3Z, 6Z)-3, 6-nonadienal is primarily located in the membrane (predicted from logP) (3Z, 6Z)-3, 6-Nonadienal is a fat and soap tasting compound that can be found in green vegetables. This makes (3Z, 6Z)-3, 6-nonadienal a potential biomarker for the consumption of this food product.

科学研究应用

蛾类性信息素成分

(3Z,6Z)-壬-3,6-二烯醛已被确定为某些种类的蛾类性信息素的成分 . 例如,它已在诸如美国白蛾 (Hyphantria cunea) 之类的灯蛾科物种的信息素腺中发现 . 鳞翅目物种的多样性表明,9,10-环氧化物的结构相关化合物也被用作性信息素成分 .

环氧三烯的合成和表征

从具有 C19–C21 链的 (3Z,6Z,9Z)-1,3,6,9-四烯衍生的环氧三烯已得到系统地合成和表征 . 这些化合物是由过酸氧化每个四烯产生的,从而得到三种顺式环氧化物的混合物 . C19–C21 环氧化物的质谱提供了确定化学结构的诊断离子 .

GC-EAD 分析

对旋光纯环氧化物进行气相色谱-电触角检测 (GC-EAD) 分析表明,雄性美国白蛾 (H. cunea) 的触角对 (9S,10R)-异构体比对映体刺激更强 (大于 100 倍) . 这表明这些化合物在研究昆虫行为和制定害虫防治策略方面具有潜在用途。

手性高效液相色谱分离

每个 C21 环氧三烯的两种对映体的分离是通过配备手性柱的高效液相色谱 (HPLC) 完成的 . 这种技术可用于对映体纯化合物的研究和生产。

作用机制

Target of Action

The primary target of (3Z,6Z)-nona-3,6-dienal, also known as 3,6-Nonadienal or (Z,Z)-3,6-Nonadienal, is the pheromone receptor HarmOR11 . This receptor is found in the noctuid moth species Helicoverpa armigera . The role of this receptor is to detect the presence of the compound, which is a type II sex pheromone, and trigger a response in the moth.

Mode of Action

(3Z,6Z)-Nona-3,6-dienal interacts with its target, the pheromone receptor HarmOR11, by binding to it This binding triggers a signal transduction pathway in the moth, leading to a behavioral response

Biochemical Pathways

The compound is part of the biochemical pathways involved in the production and detection of sex pheromones in moths . It is biosynthesized from linoleic and linolenic acids . The compound is then released by the female moth and detected by the male moth through the pheromone receptor HarmOR11 . This triggers a behavioral response in the male moth, leading to mating behavior.

Result of Action

The primary result of the action of (3Z,6Z)-nona-3,6-dienal is the attraction of male moths to female moths for mating . When the compound binds to the pheromone receptor HarmOR11 in the male moth, it triggers a strong behavioral response . This leads to the male moth being attracted to the female moth, facilitating mating.

生化分析

Biochemical Properties

(3Z,6Z)-Nona-3,6-dienal plays a significant role in biochemical reactions, particularly in the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid . The nature of these interactions involves the transformation of the elongated acids into corresponding aldehydes, followed by decarbonylation to form trienes .

Cellular Effects

It has been identified as a key metabolite in serum samples from patients undergoing neoadjuvant chemoradiotherapy for locally advanced rectal cancer . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3Z,6Z)-Nona-3,6-dienal is largely associated with its role in the biosynthesis of pheromones. It is involved in the transformation of elongated fatty acids into corresponding aldehydes, followed by decarbonylation to form trienes . This process involves binding interactions with enzymes, changes in gene expression, and potentially enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function could be inferred from its role in the biosynthesis of pheromones and its presence in serum metabolite profiles .

Metabolic Pathways

(3Z,6Z)-Nona-3,6-dienal is involved in the metabolic pathways related to the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid .

Transport and Distribution

In the context of pheromone biosynthesis, it is transported from the abdominal cuticle to the pheromone gland in insects .

Subcellular Localization

Given its role in the biosynthesis of pheromones, it is likely to be localized in the cells associated with the abdominal epidermis in insects .

属性

IUPAC Name |

(3Z,6Z)-nona-3,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDBXHOCOXRPRO-CWWKMNTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904489 | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21944-83-2 | |

| Record name | (Z,Z)-3,6-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z,6Z)-nona-3,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3Z,6Z)-3,6-Nonadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of (Z,Z)-3,6-Nonadienal?

A: (Z,Z)-3,6-Nonadienal is found naturally in various plants and seafood. It contributes to the characteristic aroma of fresh-cut watermelon, cantaloupe, and cucumber. [, , ] In seafood like salmon and cod, its formation can be linked to lipid peroxidation during storage, sometimes leading to undesirable "fishy" off-flavors. [] Interestingly, oyster leaf (Mertensia maritima) also contains this compound, contributing to its oyster-like aroma. []

Q2: What role does (Z,Z)-3,6-Nonadienal play in plant biology?

A: (Z,Z)-3,6-Nonadienal is a type of green leaf volatile (GLV), a group of compounds emitted by plants in response to stress or damage. [, , ] These GLVs can act as signaling molecules, potentially alerting other plants to danger or attracting beneficial insects. [, , ] In cucumbers, specific enzymes called (3Z):(2E)-hexenal isomerases are responsible for converting related compounds to (Z,Z)-3,6-Nonadienal, influencing the overall volatile profile of the fruit. [, , ]

Q3: How do researchers identify and quantify (Z,Z)-3,6-Nonadienal in food and other matrices?

A: Researchers employ various techniques like gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and aroma extract dilution analysis (AEDA) to identify and quantify (Z,Z)-3,6-Nonadienal. [, , , , , ] These methods help determine its presence and concentration, providing valuable information about its contribution to flavor and aroma profiles.

Q4: Are there any structural analogs of (Z,Z)-3,6-Nonadienal with similar sensory properties?

A: Research suggests that structural analogs of (Z,Z)-3,6-Nonadienal, particularly those with cis,cis-3,6-nonadiene, cis-3-nonene, and cis-6-nonene backbone structures, can exhibit similar "green" and "melon" aroma characteristics. [] These findings highlight the relationship between molecular structure and odor perception.

Q5: What is the significance of understanding (Z,Z)-3,6-Nonadienal in food science?

A: Understanding the formation, sensory properties, and potential impact of (Z,Z)-3,6-Nonadienal is crucial for food scientists. [, ] This knowledge allows for the development of strategies to control its formation during food processing and storage, ensuring desirable flavor profiles and preventing the development of off-flavors.

Q6: Are there potential applications for (Z,Z)-3,6-Nonadienal in the fragrance industry?

A: Given its potent and pleasant aroma profile, (Z,Z)-3,6-Nonadienal holds potential applications in the fragrance industry. [] It could be incorporated into perfumes, cosmetics, or other scented products to impart "green," "melon," or "cucumber" notes.

Q7: How does aviation mutagenesis affect the (Z,Z)-3,6-Nonadienal content in tea?

A: Interestingly, aviation mutagenesis, a breeding technique, can increase the (Z,Z)-3,6-Nonadienal content in tea leaves. [] This change contributes to enhanced "fruity," "green," "spicy," and "woody" odor characteristics in the final tea product, demonstrating the potential of this breeding method for improving tea quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。